molecular formula C15H17ClF2N2O2 B2456725 3-chloro-N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-2,4-difluorobenzamide CAS No. 1797368-14-9

3-chloro-N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-2,4-difluorobenzamide

Cat. No. B2456725
CAS RN: 1797368-14-9
M. Wt: 330.76
InChI Key: WRQWPUXCGMGLFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-2,4-difluorobenzamide, also known as CR8, is a small molecule inhibitor of cyclin-dependent kinase 9 (CDK9). CDK9 is a protein kinase that plays a key role in regulating transcription elongation by RNA polymerase II. CR8 has been shown to have potential therapeutic applications in cancer and other diseases characterized by aberrant transcriptional regulation.

Mechanism Of Action

The main mechanism of action of 3-chloro-N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-2,4-difluorobenzamide is the inhibition of CDK9. CDK9 is a key regulator of transcription elongation by RNA polymerase II, and its inhibition leads to downregulation of several genes involved in cell proliferation and survival. CDK9 inhibition also leads to the accumulation of RNA polymerase II at promoter-proximal regions, which can prevent the recruitment of other transcription factors and co-activators.
Biochemical and Physiological Effects:
3-chloro-N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-2,4-difluorobenzamide has been shown to have several biochemical and physiological effects in cancer cells and other cell types. It can induce cell cycle arrest and apoptosis, and it can also inhibit angiogenesis and metastasis. 3-chloro-N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-2,4-difluorobenzamide can also modulate the expression of several genes involved in cell proliferation, survival, and differentiation.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-chloro-N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-2,4-difluorobenzamide is its specificity for CDK9. It does not significantly inhibit other CDKs or other kinases, which reduces the risk of off-target effects. 3-chloro-N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-2,4-difluorobenzamide also has good pharmacokinetic properties, with a half-life of around 4 hours in mice. However, one limitation of 3-chloro-N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-2,4-difluorobenzamide is its low solubility in aqueous solutions, which can make it difficult to use in some experimental settings.

Future Directions

There are several future directions for research on 3-chloro-N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-2,4-difluorobenzamide and its potential therapeutic applications. One area of interest is the development of more potent and selective CDK9 inhibitors based on the structure of 3-chloro-N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-2,4-difluorobenzamide. Another area of interest is the combination of 3-chloro-N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-2,4-difluorobenzamide with other drugs or therapies, such as chemotherapy or immunotherapy, to enhance its efficacy. Finally, the role of CDK9 inhibition in other diseases, such as viral infections or neurological disorders, is an area of active investigation.

Synthesis Methods

The synthesis of 3-chloro-N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-2,4-difluorobenzamide involves several steps starting from commercially available 2,4-difluoroaniline. The intermediate products are purified by column chromatography and characterized by NMR and mass spectrometry. The final product is obtained as a white solid with a yield of around 20%.

Scientific Research Applications

3-chloro-N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-2,4-difluorobenzamide has been extensively studied in preclinical models of cancer and other diseases. It has been shown to inhibit the growth of several cancer cell lines in vitro and in vivo, including breast cancer, prostate cancer, and acute myeloid leukemia. 3-chloro-N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-2,4-difluorobenzamide has also been shown to have anti-inflammatory effects in models of rheumatoid arthritis and colitis.

properties

IUPAC Name

3-chloro-N-(2-cyano-4-propan-2-yloxybutan-2-yl)-2,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClF2N2O2/c1-9(2)22-7-6-15(3,8-19)20-14(21)10-4-5-11(17)12(16)13(10)18/h4-5,9H,6-7H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQWPUXCGMGLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCC(C)(C#N)NC(=O)C1=C(C(=C(C=C1)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-2,4-difluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.